[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate
Overview
Description
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate is a chemical compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both triazole and carbamate functional groups in its structure suggests that it may exhibit unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of this compound is the mitochondrial respiratory chain . This compound belongs to the strobilurin group of fungicides , which are known to inhibit mitochondrial respiration .
Mode of Action
The compound acts by blocking electron transfer within the mitochondrial respiratory chain . This inhibition disrupts important cellular biochemical processes, leading to the cessation of fungal growth .
Biochemical Pathways
The affected pathway is the mitochondrial respiratory chain . The disruption of this pathway affects the energy production of the cell, leading to the cessation of fungal growth .
Pharmacokinetics
After oral administration of a similar compound, pyraclostrobin, to rats, about 50% of the dose was absorbed . The majority (74-91%) of the dose was eliminated in the feces, with the remainder (10-13%) in the urine . The metabolism of pyraclostrobin proceeds through three main pathways . The methoxy group on the tolyl-methoxycarbamate moiety is readily lost, with few major metabolites retaining this group . Hydroxylation of the benzene and/or pyrazole rings is followed by conjugation with glucuronide and, to a lesser extent, sulfate .
Result of Action
The result of the compound’s action is the cessation of fungal growth . This is achieved by disrupting important cellular biochemical processes through the inhibition of the mitochondrial respiratory chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate typically involves the reaction of 4-chlorophenyl azide with propargyl alcohol to form the triazole ring via a Huisgen cycloaddition reaction. This intermediate is then reacted with 3-chlorophenyl isocyanate to form the final carbamate product. The reaction conditions often include the use of a copper(I) catalyst and an inert atmosphere to facilitate the cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its ability to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a promising candidate for pharmaceutical applications.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate
- [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(2-chlorophenyl)carbamate
- [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-methylphenyl)carbamate
Uniqueness
The uniqueness of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate lies in its specific substitution pattern. The presence of both 4-chlorophenyl and 3-chlorophenyl groups provides distinct steric and electronic properties, influencing its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl N-(3-chlorophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-11-4-6-15(7-5-11)22-9-14(20-21-22)10-24-16(23)19-13-3-1-2-12(18)8-13/h1-9H,10H2,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXHCCKBVDZANS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123730 | |
Record name | Carbamic acid, (3-chlorophenyl)-, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401123730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338419-12-8 | |
Record name | Carbamic acid, (3-chlorophenyl)-, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338419-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, (3-chlorophenyl)-, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401123730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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